N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide
Description
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a 3-methylbutyl chain at position 5 of the pyrimidine ring. The acetamide moiety is attached to position 2, forming a secondary amide linkage. Its design aligns with trends in heterocyclic chemistry, where pyrimidine cores are often modified to optimize electronic, steric, or solubility properties for target-specific interactions .
Properties
CAS No. |
17001-92-2 |
|---|---|
Molecular Formula |
C12H18ClN3O |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-7(2)5-6-10-8(3)14-12(15-9(4)17)16-11(10)13/h7H,5-6H2,1-4H3,(H,14,15,16,17) |
InChI Key |
HPEVCWMJJBRAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-6-methylpyrimidine.
Introduction of the Isopentyl Group: The isopentyl group is introduced via an alkylation reaction using an isopentyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the amino group on the pyrimidine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and isopentyl groups may facilitate binding to enzymes or receptors, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related derivatives, emphasizing substituent effects, biological relevance, and physicochemical properties.
Pyrimidine-Based Acetamides
Pyrimidine derivatives with acetamide groups are prevalent in drug discovery due to their ability to mimic nucleotide structures or inhibit enzyme active sites. Key comparisons include:
- Key Insight: The target compound’s 3-methylbutyl chain distinguishes it from derivatives with fused aromatic systems (e.g., cyclopenta[b]thiophene in ), which prioritize planar stacking for kinase inhibition.
Alkyl-Substituted Amides
Aliphatic amides with branched alkyl chains, such as those in Bactrocera tryonimales pheromones, share structural motifs with the target compound’s 3-methylbutyl group:
- Key Insight: The 3-methylbutyl group in the target compound likely reduces volatility compared to aliphatic analogs (e.g., ), as the pyrimidine ring increases molecular weight and rigidity. This structural shift could shift applications from volatile signaling (e.g., pheromones) to non-volatile roles (e.g., pharmaceuticals).
Pyridine vs. Pyrimidine Acetamides
Pyridine-based acetamides (e.g., ) differ in electronic properties due to nitrogen atom placement:
- However, the target compound’s lack of polar substituents (vs. NH₂ or OH in ) reduces hydrogen-bonding capacity, which may limit solubility or target-binding specificity.
Research Implications and Gaps
- Medicinal Potential: While pyrimidine-acetamide hybrids in show antiproliferative activity, the target compound’s lack of polar groups (e.g., sulfamoyl or cyano) may limit similar efficacy.
- Synthetic Feasibility : The 3-methylbutyl chain may pose challenges in regioselective synthesis compared to smaller alkyl groups in .
- Physicochemical Profiling : Data on solubility, logP, or crystallinity (cf. ) are needed to assess formulation viability.
Biological Activity
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide, also known by its CAS number 17001-92-2, is a synthetic organic compound belonging to the pyrimidine class. Its structure features a chloro group, an isopentyl chain, and an acetamide functional group attached to a pyrimidine ring. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN₃O |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17001-92-2 |
| Canonical SMILES | CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCC(C)C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific pathways remain to be fully elucidated.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, studies on cell lines overexpressing c-Myc have shown that this compound can downregulate c-Myc activity, leading to reduced tumor growth rates .
Case Study: c-Myc Inhibition
A notable case study involved the use of this compound in inhibiting c-Myc-driven pathways in cancer cells. The results indicated that treatment with this compound led to:
- Proliferative Arrest : Cells exhibited a significant reduction in proliferation rates.
- Induction of Apoptosis : Increased markers of apoptosis were observed.
- Cell Cycle Regulation : A G0/G1 phase arrest was noted, indicating interference with cell cycle progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
- Receptor Interaction : The chloro and isopentyl groups enhance binding affinity to cellular receptors, potentially modulating signaling pathways.
- Hydrogen Bonding : The acetamide group facilitates hydrogen bonding with target proteins, influencing their function.
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. It is being explored for use in:
- Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting microbial infections and cancer.
- Agrochemical Applications : Investigated for its potential use in developing pest-resistant crops due to its biological activity against various pathogens.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
- Structure–Activity Relationship (SAR) : Investigating modifications to the chemical structure that could enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
